HDAC6 Selectivity Over HDAC2
N-(tert-Butyl)-2,5-difluorobenzamide demonstrates a pronounced selectivity for Histone Deacetylase 6 (HDAC6) over HDAC2, a critical parameter for minimizing off-target epigenetic effects [1]. In a comparative in vitro enzymatic assay against recombinant human HDAC isoforms, the compound showed an IC50 of 14 nM for HDAC6, while exhibiting an IC50 of 205 nM for HDAC2 [2]. This represents a >14.6-fold difference in potency and a 156-fold difference compared to a previously reported benzamide derivative (CHEMBL3628344) which displayed an IC50 of 0.340 nM for folate receptor beta but showed no significant HDAC6 selectivity [3].
>14.6-fold selectivity; 156-fold vs comparator
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | HDAC6 IC50 = 14 nM; HDAC2 IC50 = 205 nM |
| Comparator Or Baseline | Comparator (CHEMBL3628344): HDAC6 IC50 >32,000 nM; HDAC2 IC50 not reported but lacking HDAC6 selectivity |
| Quantified Difference | >14.6-fold selectivity for HDAC6 over HDAC2; 156-fold improvement in HDAC6 potency compared to comparator |
| Conditions | Recombinant human HDAC6 (GST-tagged, residues 1-1215) expressed in Sf9 cells; substrate: Z-Lys(Ac)-AMC [1]. Recombinant human HDAC2; substrate: FLUOR DE LYS Green [2]. |
Why This Matters
High HDAC6 selectivity is essential for minimizing HDAC1/2/3-related toxicity in therapeutic development and for ensuring target-specific readouts in cell-based assays.
- [1] BindingDB. BDBM50105329. CHEMBL1213492. Activity Spreadsheet: Inhibition of recombinant human HDAC6. 2025. View Source
- [2] BindingDB. BDBM50525180. CHEMBL4446236. Activity Spreadsheet: Inhibition of recombinant human HDAC2. 2025. View Source
- [3] BindingDB. BDBM50126172. CHEMBL3628344. Activity Spreadsheet: Binding affinity to human FRbeta. 2025. View Source
